3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Overview
Description
3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that features a unique combination of benzyl, fluoro, and methyl groups attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with sulfur-containing reagents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole ring in the presence of a base.
Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the thiadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or fluoro positions, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, fluorinating agents like NFSI or Selectfluor
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the benzyl or fluoro positions.
Scientific Research Applications
3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, offering versatility in synthetic chemistry.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes, while in materials science, it may exhibit unique electronic properties due to its molecular structure.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-chloro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide: Similar structure but with a chloro group instead of a fluoro group.
3-Benzyl-5-fluoro-1-ethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluoro group, in particular, can significantly influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
3-benzyl-5-fluoro-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-16-13-8-7-12(15)9-14(13)17(20(16,18)19)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIGNMJFJYLLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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